molecular formula C20H22FN3O4S B10980462 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B10980462
M. Wt: 419.5 g/mol
InChI Key: WLJHXWCLWKESRY-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide is a complex organic compound with the molecular formula C20H22FN3O4S and a molecular weight of 419.4698 . This compound is notable for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group, a fluorophenyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide involves multiple steps, typically starting with the preparation of the tetrahydrothiophene ring. The sulfone group is introduced through oxidation reactions, and the fluorophenyl group is added via substitution reactions. The final step involves the formation of the benzamide moiety through amide bond formation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to introduce sulfone groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzamide moiety.

    Substitution: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Amide Formation: The final step in the synthesis involves forming the amide bond between the benzamide moiety and the rest of the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide include other benzamide derivatives and compounds with tetrahydrothiophene rings. These compounds share structural similarities but may differ in their functional groups and overall biological activity. The uniqueness of this compound lies in its combination of a sulfone group, a fluorophenyl group, and a benzamide moiety, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H22FN3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[2-(4-fluorophenyl)ethyl]benzamide

InChI

InChI=1S/C20H22FN3O4S/c21-16-5-1-14(2-6-16)9-11-22-19(25)15-3-7-17(8-4-15)23-20(26)24-18-10-12-29(27,28)13-18/h1-8,18H,9-13H2,(H,22,25)(H2,23,24,26)

InChI Key

WLJHXWCLWKESRY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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